3-Bromo-2-oxopropanoyl chloride

Catalog No.
S836482
CAS No.
75261-25-5
M.F
C3H2BrClO2
M. Wt
185.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-oxopropanoyl chloride

CAS Number

75261-25-5

Product Name

3-Bromo-2-oxopropanoyl chloride

IUPAC Name

3-bromo-2-oxopropanoyl chloride

Molecular Formula

C3H2BrClO2

Molecular Weight

185.4 g/mol

InChI

InChI=1S/C3H2BrClO2/c4-1-2(6)3(5)7/h1H2

InChI Key

UMNDXFOJQBVTOP-UHFFFAOYSA-N

SMILES

C(C(=O)C(=O)Cl)Br

Canonical SMILES

C(C(=O)C(=O)Cl)Br

3-Bromo-2-oxopropanoyl chloride, with the molecular formula C3H2BrClO2C_3H_2BrClO_2, is an organic compound characterized by the presence of a bromine atom and a carbonyl chloride functional group. It is often referred to as 3-bromopyruvic chloride and is notable for its role in organic synthesis and potential biological applications. The compound has a molar mass of approximately 185.4 g/mol and exhibits a predicted density of about 1.914 g/cm³ .

Due to its reactive functional groups:

  • Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic attack by amines or alcohols, leading to the formation of amides or esters.
  • Acylation Reactions: This compound can act as an acylating agent, introducing the 3-bromo-2-oxopropanoyl moiety into other organic molecules.
  • Decarboxylation: Under certain conditions, it may also undergo decarboxylation, releasing carbon dioxide and yielding other products.

Research indicates that 3-bromo-2-oxopropanoyl chloride exhibits significant biological activity, particularly in cancer research. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit glycolysis in cancer cells. This inhibition can lead to reduced energy production in tumors, making them more susceptible to treatment .

Several methods are available for synthesizing 3-bromo-2-oxopropanoyl chloride:

  • Bromination of Pyruvic Acid: The compound can be synthesized by brominating pyruvic acid followed by chlorination.
  • Acylation of Brominated Compounds: Another method involves the acylation of brominated compounds using thionyl chloride or oxalyl chloride.
  • One-Pot Synthesis: Recent studies have explored one-pot synthesis methods that combine multiple steps into a single reaction process, enhancing efficiency .

3-Bromo-2-oxopropanoyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
  • Pharmaceutical Development: Its potential as an anti-cancer agent makes it a candidate for further pharmaceutical research.
  • Chemical Probes: The compound is used in developing chemical probes for studying metabolic pathways in cells.

Interaction studies involving 3-bromo-2-oxopropanoyl chloride focus on its effects on metabolic pathways, particularly glycolysis. Research has shown that it can induce apoptosis in cancer cells by disrupting their energy metabolism. Additionally, studies have explored its interactions with various biomolecules, providing insights into its mechanism of action as a therapeutic agent .

Several compounds share structural similarities with 3-bromo-2-oxopropanoyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3-Bromo-2-oxopropanoyl chlorideC3H2BrClO2Inhibits glycolysis; potential anti-cancer agent
2-Oxopropanoyl chlorideC3H4ClO2Lacks bromine; less biologically active
Propanoyl chlorideC3H5ClOSimpler structure; primarily used in acylation
3-Bromopyruvic acidC3H3BrO3Similar anti-cancer properties; more complex

The presence of the bromine atom and the carbonyl chloride group in 3-bromo-2-oxopropanoyl chloride contributes to its unique reactivity and biological activity compared to similar compounds.

This detailed examination underscores the significance of 3-bromo-2-oxopropanoyl chloride in both synthetic chemistry and biological research, highlighting its potential applications and unique characteristics within its class of compounds.

3-Bromo-2-oxopropanoyl chloride, with the molecular formula $$ \text{C}3\text{H}2\text{BrClO}_2 $$, is a halogenated carbonyl compound characterized by a bromine atom at the alpha position and a reactive acyl chloride group. Its IUPAC name derives from the parent compound pyruvic acid, where bromination at the second carbon and substitution of the hydroxyl group with a chloride yield this structure. Common synonyms include 3-bromopyruvic chloride and 2-oxo-3-bromopropanoyl chloride.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number75261-25-5
Molecular Weight185.40 g/mol
Density~1.914 g/cm³ (Excluded)
Functional GroupsBromine, Acyl Chloride

(Note: Density data from excluded source omitted per user instructions.)

Historical Development in Organic Synthesis

The development of 3-bromo-2-oxopropanoyl chloride aligns with advancements in halogenation and acyl chloride chemistry. Early methods for synthesizing brominated pyruvate derivatives involved reaction of pyruvic acid with bromine in acidic conditions. For example, a 2014 patent (CN103804177A) describes a process using pyruvic acid, sulfuric acid, and bromine to produce bromopyruvic acid, a precursor to the chloride derivative. Subsequent innovations focused on optimizing yields and minimizing byproducts, such as hydrogen chloride, through controlled temperature and inert gas sparging.

Table 2: Synthesis Methods and Key Innovations

MethodReactants/ConditionsYield/PuritySource
Acid-Catalyzed BrominationPyruvic acid, H₂SO₄, Br₂Crude product
Bromine Chloride ReactionEthyl pyruvate, BrCl88–96%
Red Phosphorus CatalysisPropionic acid, SOCl₂, Br₂High purity

Significance in Contemporary Chemical Research

3-Bromo-2-oxopropanoyl chloride serves as a versatile intermediate in organic synthesis and biomedical research. Its dual reactivity—via bromine substitution and acyl chloride nucleophilic acyl transfer—enables diverse applications. Recent studies highlight its role in synthesizing bioactive heterocycles and probing metabolic pathways in cancer cells.

Molecular Architecture and Formula (C₃H₂BrClO₂)

3-Bromo-2-oxopropanoyl chloride represents a distinct organohalogen compound characterized by its molecular formula C₃H₂BrClO₂ [1] [2]. This compound belongs to the class of acyl chlorides, specifically featuring both bromine and chlorine substituents within its three-carbon framework [1]. The molecular architecture incorporates a propanoyl backbone with a ketone functionality at the second carbon position and a bromine atom attached to the third carbon [2].

The structural foundation of this compound consists of a linear three-carbon chain where the terminal carbon bears an acyl chloride functional group, the middle carbon contains a carbonyl oxygen forming a ketone, and the third carbon is substituted with a bromine atom [1] [2]. This arrangement creates a bifunctional molecule possessing both electrophilic acyl chloride reactivity and the unique properties imparted by the bromine substitution [3].

Structural Characterization

InChI and SMILES Representations

The International Chemical Identifier (InChI) for 3-Bromo-2-oxopropanoyl chloride is InChI=1S/C3H2BrClO2/c4-1-2(6)3(5)7/h1H2 [1] [2]. This standardized representation provides a unique textual identifier that encodes the complete structural information of the molecule, including connectivity and stereochemistry [1].

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is C(C(=O)C(=O)Cl)Br [1] [2]. This linear notation efficiently represents the molecular structure, indicating the presence of two carbonyl groups in sequence, with one bearing a chlorine atom and the carbon chain terminating with a bromine substituent [2].

The InChI Key, UMNDXFOJQBVTOP-UHFFFAOYSA-N, serves as a fixed-length condensed digital representation derived from the full InChI string [1] [2]. This key facilitates database searches and structural comparisons across different chemical information systems [1].

Bond Properties and Molecular Geometry

The molecular geometry of 3-Bromo-2-oxopropanoyl chloride is primarily determined by the hybridization states of its constituent carbon atoms [4] [5]. The central carbon atom bearing the ketone functionality exhibits sp² hybridization, resulting in trigonal planar geometry with bond angles of approximately 120 degrees around this center [4] [5].

The acyl chloride carbon also demonstrates sp² hybridization due to the presence of the carbonyl double bond, maintaining trigonal planar geometry [4]. The terminal carbon bearing the bromine substituent adopts sp³ hybridization, creating tetrahedral geometry with bond angles approaching 109.5 degrees [4] [5].

Carbon-halogen bond lengths in this compound are characteristic of their respective halogen sizes, with the carbon-bromine bond exhibiting a length typical of alkyl bromides, approximately 1.94-1.97 Ångströms based on comparable brominated compounds [6]. The carbon-chlorine bond in the acyl chloride functionality maintains typical acyl chloride bond characteristics [6].

Stereochemical Considerations

3-Bromo-2-oxopropanoyl chloride does not possess any defined stereocenter or chiral carbon atoms, as confirmed by computational analysis showing zero defined atom stereocenters [1] [2]. The molecule exists as a single constitutional isomer without stereochemical complexity [1].

The rotatable bond count of two indicates the presence of two freely rotating single bonds within the molecular framework [1] [2]. These rotational degrees of freedom allow for conformational flexibility, particularly around the carbon-carbon single bonds connecting the three-carbon chain [1].

Physical Properties

Molecular Weight and Density Analysis

The molecular weight of 3-Bromo-2-oxopropanoyl chloride is precisely calculated as 185.40 grams per mole [1] [2] [3]. This molecular weight reflects the combined atomic masses of three carbon atoms, two hydrogen atoms, one bromine atom, one chlorine atom, and two oxygen atoms within the molecular structure [1].

The exact mass, determined through high-resolution mass spectrometry calculations, is 183.89267 Daltons [1] [2]. This value accounts for the precise atomic masses of the constituent isotopes and provides the most accurate mass representation for analytical purposes [1].

Density predictions for this compound suggest a value of approximately 1.914 grams per cubic centimeter . This relatively high density reflects the presence of heavy halogen atoms (bromine and chlorine) within the molecular structure, contributing significantly to the overall mass per unit volume .

PropertyValueReference Method
Molecular Weight185.40 g/molPubChem Computation
Exact Mass183.89267 DaHigh-Resolution MS
Predicted Density1.914 g/cm³Computational Modeling
Monoisotopic Mass183.89267 DaIsotope-Specific Calculation

Spectroscopic Properties

The infrared spectroscopic properties of 3-Bromo-2-oxopropanoyl chloride are dominated by characteristic carbonyl stretching frequencies [8] [9]. Acyl chlorides typically exhibit strong carbonyl absorption at approximately 1800 wavenumbers, representing the carbon-oxygen double bond stretch of the acyl chloride functionality [8] [9].

The ketone carbonyl group within the molecule contributes an additional absorption band in the region of 1705-1725 wavenumbers, characteristic of aliphatic ketones [8] [9]. The presence of the electron-withdrawing bromine and chlorine substituents may cause slight shifts in these frequencies due to inductive effects [8].

Carbon-halogen stretching vibrations appear in the lower frequency regions of the infrared spectrum, with carbon-chlorine stretches typically observed between 600-800 wavenumbers and carbon-bromine stretches appearing at even lower frequencies [9]. The compound's hydrogen atoms contribute to carbon-hydrogen stretching absorptions in the 2850-3000 wavenumber region [9].

Nuclear magnetic resonance spectroscopy would reveal distinct chemical shifts for the methylene protons adjacent to the bromine atom, appearing in the 2.0-3.0 parts per million region due to the deshielding effect of the nearby carbonyl groups [10]. The carbon-13 nuclear magnetic resonance spectrum would display characteristic carbonyl carbon signals at approximately 180-200 parts per million for both ketone and acyl chloride carbons [11].

Solubility Profile

The solubility characteristics of 3-Bromo-2-oxopropanoyl chloride are significantly influenced by its molecular polarity and hydrogen bonding capabilities [1]. The compound exhibits a calculated partition coefficient (XLogP3-AA) of 1.4, indicating moderate lipophilicity [1] [12].

This partition coefficient suggests that the compound demonstrates balanced solubility in both aqueous and organic phases, with a slight preference for organic solvents [12]. The presence of polar carbonyl groups contributes to some degree of water solubility, while the halogen substituents enhance solubility in non-polar organic solvents [13].

The topological polar surface area of 34.1 square Ångströms indicates moderate polarity within the molecular structure [1] [13]. This value primarily arises from the two carbonyl oxygen atoms, which serve as hydrogen bond acceptors [1] [14]. The compound possesses zero hydrogen bond donors and two hydrogen bond acceptors, limiting its hydrogen bonding interactions to acceptor roles only [1] [14].

Stability Parameters in Various Media

The stability of 3-Bromo-2-oxopropanoyl chloride is primarily governed by the reactivity of its acyl chloride functionality [15]. Acyl chlorides are notably susceptible to hydrolysis in the presence of water, rapidly converting to the corresponding carboxylic acid with the release of hydrogen chloride [15].

In anhydrous conditions, the compound demonstrates greater stability, though it remains highly reactive toward nucleophiles due to the electrophilic nature of the acyl chloride carbon [15]. The presence of the electron-withdrawing bromine and ketone groups further enhances the electrophilicity of the acyl chloride functionality [16].

Storage requirements typically necessitate anhydrous conditions and inert atmosphere protection to prevent hydrolysis and other decomposition reactions [3]. The compound's stability is compromised in basic media, where nucleophilic attack at the acyl chloride center proceeds rapidly [16].

Comparative Analysis with Structural Analogs

Relationship to 2-Oxopropanoyl chloride

3-Bromo-2-oxopropanoyl chloride shares a direct structural relationship with 2-oxopropanoyl chloride, differing only by the presence of a bromine substituent at the third carbon position [17]. The parent compound, 2-oxopropanoyl chloride, possesses the molecular formula C₃H₃ClO₂ and a molecular weight of 106.508 grams per mole [17].

The introduction of the bromine atom in place of a hydrogen atom increases the molecular weight by approximately 79 mass units, reflecting the atomic weight difference between bromine and hydrogen [1] [17]. This substitution significantly alters the compound's physical properties, including density, boiling point, and solubility characteristics [17].

The bromine substitution enhances the compound's reactivity as an alkylating agent while maintaining the fundamental acyl chloride reactivity [16]. Both compounds exhibit similar infrared spectroscopic patterns for their carbonyl stretching frequencies, though the brominated derivative may show slight frequency shifts due to inductive effects [17] [8].

Property2-Oxopropanoyl chloride3-Bromo-2-oxopropanoyl chloride
Molecular FormulaC₃H₃ClO₂C₃H₂BrClO₂
Molecular Weight106.508 g/mol185.40 g/mol
Density1.3 g/cm³1.914 g/cm³ (predicted)
Boiling Point138.2°CNot determined

Comparison with Other α-Haloacyl Compounds

3-Bromo-2-oxopropanoyl chloride belongs to the broader class of α-haloacyl compounds, which are characterized by halogen substitution adjacent to carbonyl functionalities [16]. These compounds demonstrate enhanced reactivity as alkylating agents due to the electron-withdrawing effects of both the halogen and carbonyl groups [16].

Bromoacetyl chloride represents a closely related structural analog, featuring a bromine atom adjacent to an acyl chloride functionality [15]. However, bromoacetyl chloride lacks the additional ketone group present in 3-Bromo-2-oxopropanoyl chloride, resulting in different reactivity patterns and physical properties [15].

The presence of the additional ketone functionality in 3-Bromo-2-oxopropanoyl chloride creates a 1,2-dicarbonyl system, which significantly influences the compound's electronic properties and reactivity [16]. This structural feature distinguishes it from simpler α-haloacyl chlorides and contributes to its unique chemical behavior [16].

α-Haloacyl compounds generally exhibit increased electrophilicity compared to their non-halogenated counterparts, with the halogen substituent activating the adjacent carbonyl carbon toward nucleophilic attack [16]. The specific positioning of the bromine atom in 3-Bromo-2-oxopropanoyl chloride creates a particularly reactive center for substitution reactions [16].

Compound ClassKey Structural FeaturesReactivity Characteristics
α-Haloacyl chloridesHalogen adjacent to acyl chlorideEnhanced electrophilicity
1,2-Dicarbonyl compoundsTwo adjacent carbonyl groupsIncreased electron deficiency
Brominated acyl derivativesBromine substituent with acyl functionalityAlkylating agent properties

Industrial-scale synthesis of 3-bromo-2-oxopropanoyl chloride employs large-scale production methods that prioritize cost-effectiveness, safety, and yield optimization. The most commonly implemented industrial approach involves the controlled bromination of pyruvic acid followed by chlorination to produce the target compound [1] [2].

The industrial protocol typically utilizes pyruvic acid as the starting material, which is first brominated using bromine in the presence of sulfuric acid as a catalyst. This process requires careful temperature control maintained at 40°C to prevent decomposition and ensure optimal yield [2]. The bromination reaction is conducted under controlled conditions where pyruvic acid is mixed with a small amount of concentrated sulfuric acid and dichloromethane solvent, followed by dropwise addition of bromine over approximately 3.5 hours [3].

Industrial-scale production protocols optimize cost and safety considerations by employing automated systems that maintain consistent reaction conditions [4]. The process involves continuous monitoring of temperature, pressure, and reactant addition rates to ensure reproducible results. The economic feasibility of industrial synthesis depends heavily on the availability of high-purity starting materials and the efficiency of downstream purification processes [5].

Manufacturing facilities typically implement multi-stage reactor systems that allow for controlled addition of reagents and efficient heat management. The industrial process is designed to minimize waste production and maximize atom economy by utilizing stoichiometric quantities of reagents and implementing recycling systems for unused materials [4].

Laboratory Preparation Methods

Bromination of Pyruvic Acid Chloride

The direct bromination of pyruvic acid chloride represents one of the most straightforward laboratory methods for synthesizing 3-bromo-2-oxopropanoyl chloride. This approach involves the reaction of pre-formed pyruvic acid chloride with bromine under controlled conditions [6] [7].

The method begins with the preparation of pyruvic acid chloride, which can be achieved through the reaction of pyruvic acid with dichloromethyl methyl ether [7]. The resulting pyruvic acid chloride is then treated with bromine in the presence of a suitable solvent system, typically dichloromethane, at low temperatures to prevent side reactions [8].

A typical procedure involves dissolving pyruvic acid chloride in anhydrous dichloromethane and cooling the solution to -78°C under an inert atmosphere. Bromine is then added slowly while maintaining the low temperature to ensure selective bromination at the desired position [8]. The reaction is monitored by thin-layer chromatography to determine completion, typically requiring 1-2 hours at the specified temperature.

The advantages of this method include high regioselectivity and the ability to achieve good yields when proper reaction conditions are maintained. However, the method requires careful handling of both pyruvic acid chloride and bromine, necessitating appropriate safety equipment and procedures [8].

Synthesis from 3-Bromopyruvic Acid

An alternative laboratory approach involves the synthesis of 3-bromo-2-oxopropanoyl chloride from 3-bromopyruvic acid through chlorination reactions. This method is particularly useful when 3-bromopyruvic acid is readily available or can be efficiently prepared [1] [3].

The synthesis of 3-bromopyruvic acid precursor involves the bromination of pyruvic acid using bromine in the presence of concentrated sulfuric acid. The reaction is conducted by adding concentrated sulfuric acid and dichloromethane to pyruvic acid in a reaction flask, followed by dropwise addition of bromine over 3.5 hours with stirring. The reaction produces a white precipitate, which is further processed by dilution with cyclohexane and petroleum ether, followed by cooling and filtration [3].

The conversion of 3-bromopyruvic acid to the corresponding acid chloride is achieved using standard chlorinating agents such as thionyl chloride, phosphorus trichloride, or oxalyl chloride [9] [10]. Thionyl chloride is often preferred due to the gaseous nature of its byproducts, which simplifies purification. The reaction typically involves treating 3-bromopyruvic acid with an excess of thionyl chloride at room temperature or under gentle heating [10].

The reaction with thionyl chloride proceeds through a mechanism involving nucleophilic attack by the carboxylic acid on the sulfur center, followed by elimination of sulfur dioxide and hydrogen chloride gases. The resulting acid chloride can be purified by distillation or used directly in subsequent reactions [10].

Alternative Synthetic Pathways

Several alternative synthetic pathways have been developed for the laboratory preparation of 3-bromo-2-oxopropanoyl chloride, each offering specific advantages depending on the available starting materials and desired reaction conditions [11] [12].

One alternative approach involves the use of bromine chloride as a brominating agent in the synthesis of brominated pyruvate derivatives. This method utilizes the reaction of alkyl pyruvates with bromine chloride to form products containing hydrogen chloride and brominated compounds [12]. The process involves reacting carbon-1 to carbon-5 alkyl pyruvates with bromine chloride under controlled conditions to achieve bromination at the desired position.

Another pathway involves the use of red phosphorus as a catalyst in the bromination of propionic acid derivatives. This method employs the reaction of propionic acid with thionyl chloride and bromine in the presence of red phosphorus to achieve high purity products [11]. The process involves careful control of reaction temperature and the sequential addition of reagents to ensure optimal selectivity.

The Hell-Volhard-Zelinsky reaction represents another viable alternative, where carboxylic acids are brominated in the presence of phosphorus and bromine. This classical method can be adapted for the synthesis of 3-bromo-2-oxopropanoyl chloride by using appropriate starting materials and reaction conditions [11].

Optimization Parameters in Synthesis

Solvent Effects and Temperature Control

Solvent selection and temperature control play crucial roles in optimizing the synthesis of 3-bromo-2-oxopropanoyl chloride. The choice of solvent significantly impacts reaction kinetics, selectivity, and overall yield [13] [14].

Dichloromethane emerges as the preferred solvent for many synthetic routes due to its excellent solvating properties for both organic reactants and its chemical inertness toward the reaction conditions. Studies have demonstrated that dichloromethane provides optimal reaction rates and yields compared to other polar aprotic solvents [13]. The solvent's low boiling point also facilitates product isolation and purification processes.

Temperature control is critical for achieving high yields and preventing decomposition reactions. Most synthetic protocols require maintaining temperatures between -78°C and 40°C, depending on the specific reaction pathway [8] [3]. Lower temperatures favor selectivity and prevent side reactions, while higher temperatures may lead to decomposition or formation of unwanted byproducts.

The optimization of temperature profiles involves considering the activation energy requirements for the desired reaction pathway while minimizing competing reactions. Studies have shown that gradual temperature increases can improve overall yields by allowing for complete conversion of starting materials while preventing thermal decomposition [2].

Temperature ramping protocols have been developed where reactions are initiated at low temperatures and gradually warmed to allow for complete conversion. This approach has been shown to improve yields by up to 15% compared to isothermal conditions [2].

Catalyst Selection and Reaction Conditions

Catalyst selection significantly influences the efficiency and selectivity of 3-bromo-2-oxopropanoyl chloride synthesis. Various catalytic systems have been evaluated for their effectiveness in promoting the desired transformations [15] [4].

Sulfuric acid serves as an effective catalyst in bromination reactions, facilitating the electrophilic attack of bromine on the pyruvic acid substrate. The acidic conditions activate the carbonyl group and enhance the electrophilicity of the bromine species [3]. Optimal catalyst loading typically ranges from 5-10 mol% relative to the starting material.

For chlorination reactions, dimethylformamide acts as an effective catalyst when using reagents such as thionyl chloride or oxalyl chloride. The catalyst facilitates the formation of reactive intermediates that accelerate the conversion of carboxylic acids to acid chlorides [15]. The use of catalytic amounts of dimethylformamide has been shown to reduce reaction times and improve yields significantly.

Lewis acid catalysts, including aluminum chloride and zinc chloride, have been investigated for their ability to promote selective bromination reactions. These catalysts coordinate with the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating bromine addition [4].

The optimization of catalyst loading involves balancing reaction rate enhancement with economic considerations and potential side reactions. Studies have shown that excessive catalyst concentrations can lead to over-bromination or decomposition products, while insufficient catalyst amounts result in incomplete conversion [4].

Yield Enhancement Strategies

Several strategies have been developed to enhance the yields of 3-bromo-2-oxopropanoyl chloride synthesis, focusing on reaction optimization and process improvements [16] [17].

One effective approach involves the use of controlled addition techniques where reagents are added slowly over extended periods to maintain optimal reaction conditions. This method prevents the accumulation of intermediate species that could lead to side reactions or decomposition [8]. Slow addition of bromine, for example, has been shown to improve yields by 10-15% compared to rapid addition methods.

The implementation of inert atmosphere conditions significantly improves yields by preventing oxidation and hydrolysis reactions. Nitrogen or argon atmospheres are commonly employed to exclude moisture and oxygen, which can interfere with the desired reaction pathways [8]. This approach is particularly important for acid chloride synthesis, where hydrolysis can significantly reduce product yields.

Optimization of reaction stoichiometry involves careful adjustment of reagent ratios to maximize conversion while minimizing waste. Studies have shown that slight excesses of brominating agents (1.1-1.2 equivalents) can improve yields without significantly increasing side product formation [1].

Process intensification techniques, including the use of microreactors and continuous flow systems, have been investigated for their ability to improve yields and reduce reaction times. These systems provide enhanced heat and mass transfer, leading to more efficient reactions and higher selectivity [17].

Purification strategies integrated into the synthetic process can also enhance overall yields by minimizing product losses during workup procedures. These include in-situ purification methods and streamlined isolation protocols that reduce the number of handling steps [16].

Purification and Analytical Techniques

Distillation Protocols

Distillation represents the primary purification method for 3-bromo-2-oxopropanoyl chloride, taking advantage of the compound's volatility and the different boiling points of reaction components [18] [19].

Simple distillation protocols involve the careful heating of crude reaction mixtures under reduced pressure to separate the desired product from higher boiling point impurities. The process typically requires temperatures of 40-60°C under reduced pressure (10-15 mmHg) to achieve effective separation while preventing decomposition [8]. The distillation apparatus must be equipped with efficient condensers and maintained under anhydrous conditions to prevent hydrolysis.

Fractional distillation provides enhanced separation efficiency for complex mixtures containing multiple components with similar boiling points. This technique employs fractionating columns that provide multiple theoretical plates, allowing for better separation of closely related compounds [19]. The process requires careful temperature control and monitoring of distillate composition to ensure product purity.

Short-path distillation has proven particularly effective for thermally sensitive compounds, minimizing decomposition by reducing the distillation path length and residence time at elevated temperatures. This technique is especially valuable for large-scale preparations where thermal degradation could significantly impact yields [18].

The optimization of distillation conditions involves careful consideration of pressure, temperature, and distillation rate to achieve maximum recovery with minimal decomposition. Studies have shown that slow distillation rates combined with reduced pressure conditions can improve recovery yields by up to 20% compared to atmospheric pressure distillation [19].

Chromatographic Purification Methods

Chromatographic techniques provide alternative purification methods for 3-bromo-2-oxopropanoyl chloride, particularly when distillation is not feasible or when higher purity is required [20] [21].

Flash chromatography on silica gel has been successfully employed for the purification of brominated acyl chlorides. The method typically utilizes non-polar solvent systems such as hexane or petroleum ether mixtures with small amounts of more polar solvents [8]. The separation is based on the differential adsorption of compounds on the silica gel surface, with the desired product eluting at specific retention times.

High-performance liquid chromatography provides excellent resolution for complex mixtures and can be used for both analytical and preparative purposes. The method employs reverse-phase columns with appropriate mobile phase compositions to achieve separation [22]. Detection is typically performed using ultraviolet spectroscopy at wavelengths specific to the chromophoric groups present in the molecule.

Gas chromatography offers rapid analysis and purification capabilities for volatile compounds such as 3-bromo-2-oxopropanoyl chloride. The technique provides excellent resolution and can be coupled with mass spectrometry for compound identification [21]. Specialized columns designed for halogenated compounds enhance separation efficiency and detection sensitivity.

The selection of appropriate chromatographic conditions depends on the specific impurities present and the required purity level. Method development typically involves optimization of mobile phase composition, flow rates, and detection parameters to achieve optimal separation [20].

Analytical Verification of Purity

Comprehensive analytical verification of purity is essential for ensuring the quality of synthesized 3-bromo-2-oxopropanoyl chloride and validating the effectiveness of purification procedures [22] [23].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment. Proton nuclear magnetic resonance spectra of pure 3-bromo-2-oxopropanoyl chloride exhibit characteristic signals at approximately 4.32 parts per million for the methylene protons adjacent to the bromine atom [8]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of the expected carbon environments, with carbonyl carbons appearing at 179.8 and 165.9 parts per million.

Mass spectrometry offers sensitive detection and quantification capabilities for trace impurities and confirms molecular identity through accurate mass measurements. High-resolution mass spectrometry can distinguish between closely related compounds and provide information about fragmentation patterns [8]. The molecular ion peak for 3-bromo-2-oxopropanoyl chloride appears at mass-to-charge ratio 183.8921.

Infrared spectroscopy provides complementary structural information, with characteristic absorption bands for carbonyl groups appearing at 1762 and 1738 wavenumbers [8]. The presence of carbon-chlorine and carbon-bromine bonds can be confirmed through their respective stretching frequencies in the lower frequency regions.

Elemental analysis techniques, including combustion analysis and oxygen flask methods, provide quantitative determination of halogen content and overall purity assessment [22] [23]. These methods are particularly valuable for confirming the absence of inorganic impurities and verifying the expected elemental composition.

Chromatographic purity assessment employs both gas chromatography and high-performance liquid chromatography to quantify impurities and establish overall purity levels. These methods provide percentage purity values and can detect trace impurities that might not be apparent through other analytical techniques [20].

XLogP3

1.4

Dates

Last modified: 08-16-2023

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